2-(Thiazolo[5,4-b]pyridin-2-yl)aniline
Description
2-(Thiazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with an aniline group attached at the 2-position of the thiazolo[5,4-b]pyridine scaffold.
The synthesis involves a multi-step process:
Aminothiazole formation: Starting with 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate (75% yield).
Boc protection: The amino group is protected (90% yield).
Suzuki cross-coupling: Reaction with 2-methyl-5-nitrophenylboronic acid pinacol ester using Pd(dppf)Cl₂ (70% yield).
Nitro reduction: Affords the key aniline intermediate (80% yield).
Functionalization: Amide/urea formation and Boc deprotection yield final derivatives .
Properties
Molecular Formula |
C12H9N3S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H9N3S/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,13H2 |
InChI Key |
CYUVQMAUQOFNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Comparisons of Thiazolo-Fused Derivatives
*Estimated based on substituent additions.
Physicochemical Properties
- Solubility : The methylamine derivative (thiazolo[5,4-b]pyridin-2-ylmethanamine) has lower molecular weight (165.22 g/mol) and higher solubility in polar solvents compared to the aniline-containing target compound .
- pKa : Thiazolo[5,4-b]pyridin-2-ylmethanamine has a pKa of 6.93 ± 0.29, suggesting moderate basicity, while the aniline derivatives likely exhibit weaker basicity due to delocalized electrons .
Q & A
Q. What are the recommended synthetic routes for 2-(Thiazolo[5,4-b]pyridin-2-yl)aniline, and what key reaction parameters influence yield?
The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with sulfur-containing reagents. For example, thiazolo ring formation can be achieved using phosphorus oxychloride (POCl₃) and thiourea under reflux conditions. Critical parameters include temperature control (80–120°C), stoichiometric ratios of reactants, and reaction time (12–24 hours). Automated flow chemistry systems have been employed to enhance reproducibility and purity by maintaining precise reagent concentrations and minimizing side reactions . Post-synthetic purification via column chromatography or recrystallization is essential to isolate the product in >85% yield.
Q. What safety precautions are critical when handling 2-(Thiazolo[5,4-b]pyridin-2-yl)aniline in laboratory settings?
The compound may pose skin/eye irritation risks. Personal protective equipment (PPE) such as nitrile gloves, flame-retardant lab coats, and safety goggles are mandatory. Work should be conducted in a fume hood to avoid inhalation. Contaminated gloves must be disposed of following hazardous waste protocols. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking immediate medical attention if ingested .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the thiazolo-pyridine core and aniline substituents. Mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹). Elemental analysis ensures purity (>95%) and validates stoichiometry. For crystalline samples, X-ray diffraction (using SHELX programs) resolves absolute configuration and packing interactions .
Advanced Research Questions
Q. How do substituents on the aniline ring modulate biological activity in thiazolo-pyridine derivatives?
Substituent effects are studied via structure-activity relationship (SAR) analysis. For example, electron-withdrawing groups (e.g., -CF₃) at the 2'-position enhance cytotoxicity in cancer cell lines (e.g., HeLa) by increasing electrophilicity and target binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like topoisomerase II, where hydrophobic pockets favor bulky substituents. In vivo efficacy requires balancing lipophilicity (LogP 2–4) and solubility (<50 µM in PBS) .
Q. What experimental strategies resolve contradictions in reported anti-inflammatory activity data?
Discrepancies often arise from assay variability. Standardize protocols using LPS-induced RAW264.7 macrophages for IL-6/TNF-α suppression. Control for solvent effects (DMSO ≤0.1%) and cell viability (MTT assay). Compare IC₅₀ values across multiple derivatives to identify outliers. Cross-validate results with molecular dynamics simulations to assess target binding stability under physiological conditions .
Q. How can reaction conditions be optimized for introducing β-cyanethyl moieties to thiazolo-pyridine scaffolds?
Cyanethylation of thiol-containing intermediates (e.g., 5-mercapto-oxadiazole derivatives) requires basic catalysts. A pyridine/water mixture (5:1 v/v) at 60°C facilitates nucleophilic 1,4-addition to acrylonitrile. Monitor progress via TLC (Rf 0.4 in ethyl acetate/hexane). Post-reaction hydrolysis with 6M HCl yields carboxylic acid derivatives, which are acylated in situ with aromatic amines to generate amide libraries .
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